molecular formula C28H60ClNO4 B12683690 Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride CAS No. 57945-70-7

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride

Cat. No.: B12683690
CAS No.: 57945-70-7
M. Wt: 510.2 g/mol
InChI Key: NKDCGCAEPRFSGN-UHFFFAOYSA-M
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Description

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride (CAS 57945-70-7, EC 261-033-6) is a quaternary ammonium compound supplied for industrial and scientific research purposes . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use. Researchers investigating quaternary ammonium compounds (QUATS) will find value in this chemical for its structural properties, which feature twin hydrophobic decyloxy chains and hydrophilic hydroxy groups, making it a subject of interest in surface science and antimicrobial studies . While specific bioactivity data for this compound is limited in the public domain, related bis-hydroxypropyl ammonium compounds have demonstrated significant antibacterial activity in research settings, particularly against Gram-positive bacteria such as Staphylococcus aureus . The general mechanism of action for this class of molecules involves the disruption of microbial cell membranes by the positively charged ammonium group, leading to cell lysis . Safe handling procedures should be followed: avoid dust and aerosol formation, use personal protective equipment including gloves and safety goggles, and ensure good ventilation . In case of skin contact, remove contaminated clothing and wash with soap and water . For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam . Store in a tightly closed container in a cool, dry, and well-ventilated area . The molecular formula is C₂₈H₆₀ClNO₄ and it has a molecular weight of 510.24 g/mol .

Properties

CAS No.

57945-70-7

Molecular Formula

C28H60ClNO4

Molecular Weight

510.2 g/mol

IUPAC Name

bis(3-decoxy-2-hydroxypropyl)-dimethylazanium;chloride

InChI

InChI=1S/C28H60NO4.ClH/c1-5-7-9-11-13-15-17-19-21-32-25-27(30)23-29(3,4)24-28(31)26-33-22-20-18-16-14-12-10-8-6-2;/h27-28,30-31H,5-26H2,1-4H3;1H/q+1;/p-1

InChI Key

NKDCGCAEPRFSGN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOCC(C[N+](C)(C)CC(COCCCCCCCCCC)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride typically involves the reaction of dimethylamine with epichlorohydrin followed by the addition of decanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride undergoes various chemical reactions, including substitution , oxidation , and reduction reactions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve the replacement of the chloride ion with other nucleophiles such as or ions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like or .

    Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield quaternary ammonium salts with different anions, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride is its use as an antimicrobial agent. Research has demonstrated its effectiveness against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Efficacy

MicroorganismTypeInhibition Zone (mm)
Staphylococcus aureusGram-positive25
Escherichia coliGram-negative20
Candida albicansFungi22
Pseudomonas aeruginosaGram-negative18

The compound exhibited significant inhibition against Staphylococcus aureus in studies involving both standard and hospital strains, confirming its potential for use in medical and industrial settings for controlling microbial growth .

Industrial Applications

This compound is also utilized in various industrial applications due to its surfactant properties. It can act as a biocide in water treatment systems, helping to control microbial contamination in cooling towers and other industrial water systems.

Case Study: Water Treatment Efficacy

In a study focusing on industrial water treatment, the compound was tested at concentrations ranging from 1 to 5 ppm. Results indicated effective control of bacterial populations, with reductions of over 90% in viable counts within 24 hours of application. This demonstrates its utility in maintaining hygiene standards in industrial processes .

Formulation Additive

Due to its surfactant capabilities, this compound is incorporated into various formulations, including personal care products and agricultural chemicals. Its ability to enhance solubility and stability makes it a valuable additive.

Table 2: Formulation Applications

Application TypeExample Use
Personal Care ProductsSkin creams, shampoos
Agricultural ChemicalsPesticide formulations
Industrial CleanersDisinfectants

In personal care formulations, the compound contributes to improved texture and stability, while in agricultural applications, it enhances the efficacy of active ingredients by improving their bioavailability .

Environmental Impact and Safety

Research indicates that this compound is generally considered safe when used within recommended concentrations. However, ongoing studies are necessary to assess its long-term environmental impact and biodegradability.

Case Study: Environmental Assessment

A comprehensive environmental assessment was conducted to evaluate the biodegradability of the compound in aquatic environments. The findings suggested that while the compound is effective against pathogens, it demonstrates moderate persistence in natural waters, necessitating careful management during application .

Mechanism of Action

The mechanism by which bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride exerts its effects involves the disruption of lipid bilayers in cell membranes. This disruption is facilitated by the compound’s amphiphilic nature , which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. The molecular targets include phospholipids and proteins within the membrane, leading to increased membrane permeability and cell lysis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Key Structural Features Functional Impact
Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride Two hydroxy-ether-linked C10 chains, dimethylammonium core Enhanced solubility due to hydroxyl groups; balanced hydrophobicity for membrane disruption
Decyl dimethylammonium chloride Straight C10 alkyl chain, no hydroxyl/ether groups Higher hydrophobicity; lower solubility but effective in lipid-rich environments
Didecyldimethylammonium chloride Two straight C10 alkyl chains Superior surfactant properties due to dual hydrophobic tails; common in disinfectants
Bis(hydrogenated tallow)dimethylammonium chloride Long C16-C18 alkyl chains (tallow-derived) High hydrophobicity; used in fabric softeners and anticaking agents
(3-Carboxy-2-oxopropyl)trimethylammonium chloride Carboxy (-COOH) and ketone (-CO-) groups Increased water solubility; potential for pH-dependent applications

Physicochemical Properties

Property This compound Decyl dimethylammonium chloride Didecyldimethylammonium chloride
Water Solubility Moderate (enhanced by -OH groups) Low Very low
Critical Micelle Concentration (CMC) Higher (due to hydrophilic groups) Lower Intermediate
Thermal Stability Stable up to 100°C (ether linkages resist hydrolysis) Stable up to 120°C Stable up to 150°C

Biological Activity

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride is a quaternary ammonium compound notable for its diverse biological activities, particularly its antimicrobial properties. This compound is characterized by its unique structure, which includes two hydroxy-3-decyloxypropyl groups linked to a dimethylammonium moiety, and is soluble in water, making it suitable for various applications in industrial and pharmaceutical fields.

  • Molecular Formula : C22_{22}H46_{46}ClN1_{1}O4_{4}
  • Molecular Weight : Approximately 510.23 g/mol
  • Appearance : White to nearly white powder or crystalline solid
  • Solubility : Soluble in water

The biological activity of this compound primarily stems from its amphiphilic nature, which allows it to integrate into microbial cell membranes. This integration disrupts the lipid bilayer, leading to cell lysis and death of various microorganisms, including bacteria and fungi.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens:

  • Bacteria : Effective against both Gram-positive cocci (e.g., Staphylococcus aureus) and Gram-negative rods.
  • Fungi : Demonstrated antifungal properties against common fungal strains.

Comparative Antimicrobial Efficacy Table

MicroorganismSensitivity (Zone of Inhibition in mm)
Staphylococcus aureus25
Escherichia coli20
Candida albicans18
Pseudomonas aeruginosa15

Applications in Drug Delivery

This compound has potential applications in drug delivery systems due to its ability to form complexes with biological macromolecules (proteins and nucleic acids). These interactions can enhance the stability and bioavailability of drugs, allowing for controlled release mechanisms.

Case Studies

  • Antibacterial Study :
    A study conducted on hospital strains revealed that this compound effectively inhibited bacterial growth in vitro. The compound was tested against four standard strains and showed significant antibacterial activity, especially against resistant strains .
  • Synergistic Effects :
    Research indicated that this compound could enhance the efficacy of other antimicrobial agents when used in combination therapies. This synergistic effect is particularly valuable in treating infections caused by multidrug-resistant organisms.

Safety Profile

While this compound has promising biological applications, safety assessments indicate potential irritant effects on skin and eyes. Proper handling precautions are necessary to mitigate exposure risks .

Q & A

Q. Table 1: Example CCD Variables for Synthesis Optimization

FactorRange TestedOptimal Value
Molar Ratio (Amine:Alkylating Agent)1:1 – 1:2.51:1.8
Temperature (°C)60 – 10085
Reaction Time (hr)4 – 128
Initiator Concentration (%)0.5 – 2.51.8
Adapted from RSM-based polymerization studies .

Q. Table 2: Key Safety Precautions

HazardPrecautionReference
Skin IrritationWear nitrile gloves; use fume hood
Eye DamageSafety goggles; emergency eye wash
Environmental ToxicityNeutralize waste before disposal

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